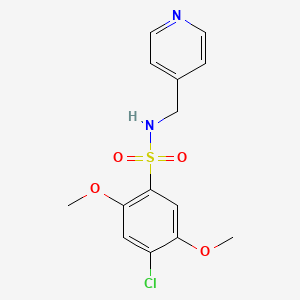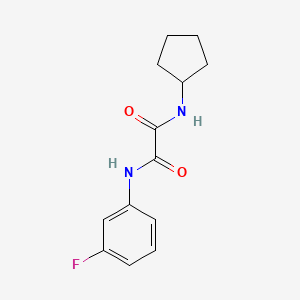![molecular formula C18H16BrNO3 B5064543 4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)
4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BM212, and it has been found to have a range of interesting properties that make it useful for a variety of different purposes. In
Aplicaciones Científicas De Investigación
BM212 has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of BM212 as a fluorescent probe for detecting and measuring the activity of enzymes such as proteases and phosphatases. BM212 has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, BM212 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. For example, BM212 has been shown to inhibit the activity of the enzyme phosphatase, which is involved in the regulation of cellular signaling pathways. BM212 has also been found to inhibit the activity of proteases, which are involved in the breakdown of proteins in the body.
Biochemical and Physiological Effects:
BM212 has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphatases and proteases, as mentioned above. Additionally, BM212 has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. BM212 has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BM212 is its fluorescent properties, which make it useful as a probe for detecting and measuring the activity of enzymes. Additionally, BM212 has been found to be relatively easy to synthesize and purify, making it accessible to researchers in a variety of different fields. However, there are also some limitations to the use of BM212 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal conditions for using BM212 as a probe for detecting enzyme activity.
Direcciones Futuras
There are a number of potential future directions for research on BM212. One area of interest is the development of new fluorescent probes based on the structure of BM212. Additionally, more research is needed to fully understand the mechanism of action of BM212, which may lead to the development of new drugs or therapies based on this compound. Finally, BM212 may have potential applications in the treatment of a variety of diseases, including cancer and inflammatory diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of BM212 involves a multi-step process that begins with the reaction between 5-bromo-2-furaldehyde and 4-tert-butylphenylhydrazine. This reaction produces a hydrazone intermediate, which is then reacted with ethyl chloroacetate to form the oxazole ring. Finally, the furan ring is formed by reacting the oxazole intermediate with acetic anhydride. The resulting product is BM212, which can be purified using standard laboratory techniques.
Propiedades
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-18(2,3)12-6-4-11(5-7-12)16-20-14(17(21)23-16)10-13-8-9-15(19)22-13/h4-10H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMPVYVHSDYOK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)
![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5064522.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)


![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)